2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound with the molecular formula C23H20N2O4. It is also known as Isoxepac .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 388.423. It has a melting point of 130-132°C and a predicted boiling point of 528.2±50.0 °C. Its density is 1.39 g/cm3 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Drug Modification and Material Science
Research on heterocyclic compounds such as "Ethyl 11a,12-Dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate" demonstrates the potential of such structures in the modification of drugs and the development of novel materials with unique physical properties. The synthesis and structural elucidation of these compounds offer insights into their potential applications in creating heteropropellanes, which are of interest for their unusual and important physical properties (Konstantinova et al., 2020).
Synthesis of Benzodiazepine Oxazoles
The synthesis of benzodiazepine oxazoles and their derivatives highlights the chemical versatility and potential therapeutic applications of benzamide-based heterocycles. These compounds, through their structural and functional diversity, could serve as a basis for the development of new therapeutic agents with optimized efficacy and specificity. The exploration of their reactions, rearrangements, and the mechanistic insights into their formation can provide valuable knowledge for the design of novel compounds with potential scientific applications (Terada et al., 1973).
Novel Benzodifuranyl Derivatives
Studies on the synthesis of novel benzodifuranyl derivatives, such as those derived from visnaginone and khellinone, showcase the potential of these compounds as anti-inflammatory and analgesic agents. The innovative approach to synthesizing these derivatives and evaluating their biological activities contributes to the broader understanding of the medicinal applications of complex heterocyclic compounds. This research underlines the importance of heterocyclic chemistry in the discovery of new drugs and therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Analgesic Activities
The development of new 1,2,4-triazole derivatives bearing a 6,8-dibromo-2-methylquinazoline moiety and their evaluation for antimicrobial and analgesic activities represent another dimension of the scientific applications of benzamide derivatives. These studies not only contribute to the field of medicinal chemistry but also underscore the potential of heterocyclic compounds in addressing various health issues through novel therapeutic agents (Saad et al., 2011).
Wirkmechanismus
Target of Action
The primary target of the compound 2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in several neurological and psychiatric conditions.
Mode of Action
This compound interacts with its target, the Dopamine D2 receptor, by acting as a selective inhibitor . This interaction results in changes in the receptor’s activity, which can influence various neurological processes.
Biochemical Pathways
The compound’s action on the Dopamine D2 receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The downstream effects of this interaction can influence these functions and potentially alleviate symptoms of certain disorders.
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the activity of the Dopamine D2 receptor . This can result in altered neurotransmission in the dopaminergic pathways, potentially leading to therapeutic effects in the treatment of certain disorders.
Eigenschaften
IUPAC Name |
2-ethoxy-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-19-10-6-4-8-16(19)22(26)24-15-12-13-20-17(14-15)23(27)25(2)18-9-5-7-11-21(18)29-20/h4-14H,3H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHXMNHPXYZENW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.